molecular formula C15H13Cl2NO2 B5704330 N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide

Cat. No. B5704330
M. Wt: 310.2 g/mol
InChI Key: ZYWDLKALGMSUTQ-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since become one of the most commonly prescribed drugs worldwide.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Diclofenac has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide does have some limitations. It has been shown to have toxic effects on certain cell types, such as hepatocytes and chondrocytes. Additionally, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide may interfere with the results of certain assays, such as those that measure the production of prostaglandins.

Future Directions

There are several future directions for the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide. One area of research is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide that are more effective and have fewer side effects. Another area of research is the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide in combination with other drugs, such as opioids, to determine if they have synergistic effects. Additionally, the potential use of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide in the treatment of cancer is an area of active research. Finally, the study of the effects of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide on the microbiome is an emerging area of research that may have important implications for human health.

Synthesis Methods

Diclofenac can be synthesized by several methods, including the reaction of 3,5-dichloroaniline with 4-hydroxy-3-methylacetophenone in the presence of phosphorus oxychloride, or by the reaction of 2,6-dichloro-3-methylphenol with 4-chlorobenzoyl chloride in the presence of sodium hydroxide. Both of these methods result in the formation of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-8-3-4-10(5-9(8)2)15(20)18-11-6-12(16)14(19)13(17)7-11/h3-7,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWDLKALGMSUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide

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